molecular formula C7H10ClNO2S B8607074 3-Thiophen-2-yl-L-alanine hydrochloride

3-Thiophen-2-yl-L-alanine hydrochloride

Cat. No.: B8607074
M. Wt: 207.68 g/mol
InChI Key: BKOMLSDJTRAHDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiophen-2-yl-L-alanine hydrochloride typically involves the reaction of thiophene-2-carboxylic acid with L-alanine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Thiophen-2-yl-L-alanine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Amides and esters.

Scientific Research Applications

3-Thiophen-2-yl-L-alanine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in protein structure and function.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Thiophen-2-yl-L-alanine hydrochloride involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amino and carboxyl groups can form hydrogen bonds with other biomolecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Thiophen-2-yl-L-alanine hydrochloride is unique due to its specific thiophene ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in research applications where specific interactions with biomolecules are required .

Properties

Molecular Formula

C7H10ClNO2S

Molecular Weight

207.68 g/mol

IUPAC Name

2-amino-3-thiophen-2-ylpropanoic acid;hydrochloride

InChI

InChI=1S/C7H9NO2S.ClH/c8-6(7(9)10)4-5-2-1-3-11-5;/h1-3,6H,4,8H2,(H,9,10);1H

InChI Key

BKOMLSDJTRAHDX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CC(C(=O)O)N.Cl

Origin of Product

United States

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